molecular formula C8H16O3S B8724747 Butyl 1-methylcyclopropane-1-sulfonate CAS No. 923032-53-5

Butyl 1-methylcyclopropane-1-sulfonate

Cat. No. B8724747
M. Wt: 192.28 g/mol
InChI Key: BOQYDQSIUHEEHG-UHFFFAOYSA-N
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Description

Butyl 1-methylcyclopropane-1-sulfonate is a useful research compound. Its molecular formula is C8H16O3S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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properties

CAS RN

923032-53-5

Product Name

Butyl 1-methylcyclopropane-1-sulfonate

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

butyl 1-methylcyclopropane-1-sulfonate

InChI

InChI=1S/C8H16O3S/c1-3-4-7-11-12(9,10)8(2)5-6-8/h3-7H2,1-2H3

InChI Key

BOQYDQSIUHEEHG-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)C1(CC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-Butyl cyclopropanesulfonate (1 g, 5.58 mmol) in THF (15 ml) butyllithium solution (3.84 ml, 6.14 mmol, 1.6M, THF) was slowly added at −78° C. under nitrogen atmosphere. After 15 minutes MeI (0.72 ml, 11.16 mmol) was added and the solution was allowed to warm to 0° C. and quenched with water (1 ml). The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (100 ml). The extract was washed with water, dried (MgSO4) and evaporated. The residue was purified over silica gel chromatography (eluants: hexane/CH2Cl2) to obtain the titled product (0.59 g, 55.0%) as a colorless oil. 1H NMR (300 MHz, CDCl3)) δ 0.84 (m, 2H), 0.95 (t, J=7.2 Hz, 3H), 1.43 (m, 4H), 1.53 (s, 3H), 1.74 (m, 2H), 4.21 ((t, J=6.6 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of butyl cyclopropanesulfonate (1.5 g, 8.4 mmol) in THF (8 mL) at about −78° C., n-BuLi (1.6 M in hexanes, 5.26 mL, 8.42 mmol) and iodomethane (0.684 mL, 10.9 mmol) were added simultaneously and the resulting mixture was stirred at about −78° C. for about 2 h and then at ambient temperature for about 2 h. The reaction was quenched by the addition of saturated aqueous NH4Cl (7 mL) and the layers were separated. The aqueous layer was back extracted with EtOAc (15 mL) and the combined organic extracts were dried over anhydrous MgSO4 and concd under reduced pressure. The residue was subjected to silica gel column chromatography (5 to 25% EtOAc in heptane over 30 min) to yield butyl 1-methylcyclopropane-1-sulfonate (0.8 g, 49%) as a colorless oil. 1H NMR (DMSO-d6) δ 4.17 (t, 2H), 1.62 (m, 2H), 1.43 (s, 3H), 1.35 (m, 2H), 1.22 (m, 2H), 0.94 (m, 2H), 0.88 (t, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
0.684 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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